5-Cyclopropylpyridin-3-amine

Descripción general

Descripción

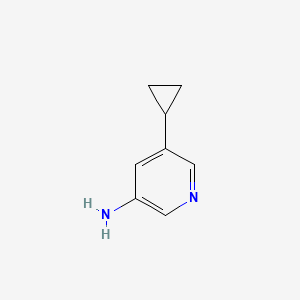

5-Cyclopropylpyridin-3-amine: is a chemical compound with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol It is characterized by a cyclopropyl group attached to the pyridine ring at the 5-position and an amine group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylpyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 3-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 5-Cyclopropylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

5-Cyclopropylpyridin-3-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Cyclopropylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

3-Aminopyridine: Lacks the cyclopropyl group, making it less sterically hindered.

5-Methylpyridin-3-amine: Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and biological activity.

5-Phenylpyridin-3-amine:

Uniqueness: 5-Cyclopropylpyridin-3-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Actividad Biológica

5-Cyclopropylpyridin-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and immunomodulatory properties, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a study reported that compounds related to cyclopropylpyridine exhibited significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.21 μM to higher concentrations depending on the specific derivative tested .

Table 1: Antimicrobial Activity of Cyclopropylpyridine Derivatives

| Compound | Pathogen | MIC (μM) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 |

| 3g | Escherichia coli | 0.25 |

| SCM5 | Staphylococcus aureus | 0.30 |

| SCM9 | Bacillus subtilis | 0.40 |

The compounds demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies showed that certain derivatives induced apoptosis in various cancer cell lines, including those derived from Ehrlich’s ascites carcinoma (EAC). The IC50 values for these compounds were reported at approximately 2961.06 µg/mL, suggesting moderate efficacy against cancer cells .

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| SCM5 | EAC | 2961.06 |

| SCM9 | A-549 | 62.5 |

The mechanism of action appears to involve modulation of apoptotic pathways, with significant changes in the expression of key signaling proteins associated with cell survival and death.

Immunomodulatory Effects

Additionally, the immunomodulatory effects of cyclopropylpyridine derivatives have been studied. For instance, SCM9 was observed to inhibit the proliferation of human peripheral blood lymphocytes and mouse splenocytes in response to mitogenic stimulation. This suggests potential applications in autoimmune disorders where modulation of immune responses is required .

Table 3: Immunomodulatory Activity

| Compound | Assay Type | Proliferation Inhibition (%) |

|---|---|---|

| SCM5 | PBMC Proliferation | 28% |

| SCM9 | Splenocyte Proliferation | 81.5% |

These findings indicate that the compound may serve as an effective immunosuppressive agent, which could be beneficial in managing conditions characterized by excessive immune activation.

Case Study: Antiviral Potential

A recent study explored the antiviral properties of cyclopropylpyridine derivatives against human herpes virus type-1 (HHV-1). The results indicated that these compounds could inhibit viral replication in vitro, suggesting their potential as antiviral agents . Further research is warranted to elucidate the precise mechanisms involved.

Case Study: Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of cyclopropylpyridine derivatives to viral proteases, specifically targeting SARS-CoV-2 main protease (6Y84). These studies revealed stable conformations and promising binding interactions, indicating that these compounds could be further developed as antiviral therapeutics .

Propiedades

IUPAC Name |

5-cyclopropylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCFAKAQESPBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735022 | |

| Record name | 5-Cyclopropylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314353-68-8 | |

| Record name | 5-Cyclopropylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.